4-Chloro-6,7,8-trifluoro-2-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6,7,8-trifluoro-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c1-4-2-6(11)5-3-7(12)8(13)9(14)10(5)15-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUHDAZFRVRKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=C(C2=N1)F)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 6,7,8 Trifluoro 2 Methylquinoline
Retrosynthetic Analysis and Precursor Design for the Quinoline (B57606) Scaffold
A retrosynthetic analysis of 4-Chloro-6,7,8-trifluoro-2-methylquinoline guides the disconnection of the target molecule into simpler, commercially available, or readily synthesizable precursors. The quinoline ring itself is a bicyclic aromatic heterocycle, and its synthesis often involves the fusion of a benzene (B151609) ring with a pyridine (B92270) ring.
Key disconnections for the quinoline core often lead back to aniline (B41778) and a three-carbon component, which can be an α,β-unsaturated carbonyl compound, a β-ketoester, or a related synthon. For this compound, a logical retrosynthetic approach would involve disconnecting the pyridine ring portion, suggesting a highly fluorinated aniline derivative and a precursor that provides the C2-methyl and C4-chloro functionalities.
Specifically, a plausible precursor would be 2,3,4-trifluoroaniline. The remaining atoms of the pyridine ring (C2, C3, and C4) along with the methyl group at C2 and the chloro group at C4 would be introduced through a cyclization reaction with a suitable partner. The design of this partner is crucial for the success of the synthesis.
De Novo Synthesis Strategies for Substituted Quinolines
The de novo synthesis of the quinoline ring system from acyclic precursors is a cornerstone of heterocyclic chemistry. Several classic and modern named reactions have been developed to construct this scaffold, each with its own advantages regarding substrate scope and regioselectivity. nih.gov
Cyclocondensation Reactions in the Formation of the Quinoline Ring System
Cyclocondensation reactions are fundamental to quinoline synthesis, involving the formation of the heterocyclic ring through the intramolecular cyclization of a substituted aniline derivative. researchgate.net Classic methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have been extensively used. nih.goviipseries.orgpharmaguideline.com
Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.com
Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.
Combes Synthesis: This involves the acid-catalyzed cyclization of a β-aminoenone, which is formed from the condensation of an aniline with a 1,3-dicarbonyl compound. iipseries.org
Friedländer Synthesis: This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.com
For the synthesis of this compound, a modified Friedländer or Combes approach could be envisioned, starting with a suitably fluorinated aniline.
Multi-Component Reactions (MCRs) for Enhanced Synthetic Efficiency
Multi-component reactions (MCRs) have gained prominence as they allow for the construction of complex molecules in a single synthetic operation, which is both time and resource-efficient. rsc.orgrsc.org MCRs are particularly valuable for building libraries of substituted quinolines for drug discovery. acs.org
Several MCRs have been developed for quinoline synthesis. rsc.orgrsc.org For instance, a three-component reaction involving an aniline, an aldehyde, and an alkyne, often catalyzed by a Lewis acid, can directly lead to polysubstituted quinolines. scielo.br This approach offers a high degree of flexibility in introducing various substituents onto the quinoline core.
Catalytic Approaches in Quinoline Synthesis (e.g., Transition Metal Catalysis, Organocatalysis, Nanocatalysis)
Modern synthetic chemistry heavily relies on catalysis to achieve high efficiency, selectivity, and sustainability. nih.govbenthamdirect.com The synthesis of quinolines has benefited significantly from the development of novel catalytic systems. nih.govbenthamdirect.comresearchgate.net
Transition Metal Catalysis: Transition metals like palladium, copper, rhodium, and ruthenium have been employed in various C-H activation and cross-coupling strategies to construct the quinoline scaffold. mdpi.comnumberanalytics.com These methods often allow for the synthesis of quinolines that are not easily accessible through traditional methods.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in organic synthesis. Organocatalysts can promote quinoline-forming reactions through various activation modes, offering an alternative to metal-based catalysts.
Nanocatalysis: Nanoparticle-based catalysts are gaining attention due to their high surface area-to-volume ratio and unique catalytic properties. researchgate.net Various metal nanoparticles have been explored as catalysts for quinoline synthesis, often providing high yields and recyclability. nih.gov
Regioselective Introduction of Halogens and the Methyl Group at Specific Positions
The precise placement of substituents on the quinoline ring is critical for modulating the biological and physical properties of the final compound. Regioselective functionalization of a pre-formed quinoline scaffold is a common strategy to introduce halogens and other groups at specific positions.
Halogenation Techniques for Fluoro- and Chloro-Substitution
Direct halogenation of the quinoline ring can be challenging due to the competing reactivity of different positions. However, various methods have been developed to achieve regioselective halogenation. acs.orgnih.govmdpi.comrsc.orgresearchgate.net
Electrophilic Halogenation: Electrophilic halogenating agents can be used to introduce chlorine or fluorine atoms onto the quinoline ring. The position of substitution is directed by the existing substituents and the reaction conditions.
Sandmeyer-type Reactions: An amino group on the quinoline ring can be converted to a diazonium salt, which can then be displaced by a halide to introduce a chlorine or fluorine atom at a specific position.
Directed Metalation: A directing group on the quinoline ring can be used to direct a metalating agent (e.g., an organolithium reagent) to a specific position, which can then be quenched with an electrophilic halogen source.
For the synthesis of this compound, the chloro group at the 4-position is often introduced by treating the corresponding 4-hydroxyquinoline (B1666331) (a quinolone) with a chlorinating agent like phosphorus oxychloride (POCl₃). google.commdpi.com The trifluoro substitution pattern on the carbocyclic ring would likely be installed by starting with a pre-fluorinated aniline precursor.
The following table summarizes some of the key synthetic strategies discussed:
| Synthetic Strategy | Description | Key Features | Potential Application for Target Molecule |
| Retrosynthetic Analysis | Disconnecting the target molecule into simpler precursors. | Identifies key starting materials and synthetic routes. | Suggests a fluorinated aniline and a suitable cyclization partner. |
| Cyclocondensation Reactions | Formation of the quinoline ring from acyclic precursors. | Well-established, classic methods. | Modified Friedländer or Combes synthesis with a fluorinated aniline. |
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step. | High efficiency and diversity. | A three-component reaction of a fluorinated aniline, an aldehyde, and an alkyne. |
| Catalytic Approaches | Use of catalysts to improve reaction efficiency and selectivity. | Enables access to complex quinolines under mild conditions. | Transition metal-catalyzed C-H activation or cross-coupling reactions. |
| Regioselective Halogenation | Controlled introduction of halogen atoms at specific positions. | Crucial for final product structure. | Chlorination of a 4-hydroxyquinoline precursor with POCl₃. |
Strategies for Methyl Group Incorporation
The introduction of a methyl group at the C-2 position of the quinoline scaffold is a critical step in the synthesis of the target compound. This is typically achieved during the primary ring-forming cyclization reaction. Several classical and modern synthetic methods are available for this purpose, starting from an appropriately substituted aniline, in this case, 2,3,4-trifluoroaniline.
Doebner-von Miller Reaction: This reaction is a robust and widely used method for preparing 2-substituted quinolines. nih.gov It involves the reaction of an aniline (2,3,4-trifluoroaniline) with an α,β-unsaturated carbonyl compound. wikipedia.org To introduce the 2-methyl group, crotonaldehyde (B89634) can be used as the α,β-unsaturated aldehyde. Alternatively, acetaldehyde (B116499) can be used, which dimerizes in situ under the acidic reaction conditions to form crotonaldehyde. iipseries.org The reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.org
The general mechanism involves the Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring. wikipedia.org
Friedländer Synthesis: The Friedländer synthesis is another fundamental method that can be employed. wikipedia.org This process involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organicreactions.org To synthesize the target quinoline, one could envision reacting 2-amino-3,4,5-trifluorobenzaldehyde with acetone (B3395972) under base-catalyzed conditions, or 2-amino-3,4,5-trifluoroacetophenone with a reagent providing the required methylene (B1212753) and methyl groups. researchgate.net A significant advantage of the Friedländer synthesis is its convergence and unambiguous regiochemistry, although the availability of the required substituted 2-aminoaryl carbonyl precursors can be a limitation. researchgate.netnih.gov Modified Friedländer approaches, such as domino reactions starting from 2-nitroaryl carbonyl compounds that are reduced in situ, have expanded the scope of this method. nih.gov
The table below summarizes key aspects of these two primary strategies for incorporating the 2-methyl group.
| Method | Reactants for Target Compound | Catalyst Type | Key Features |
| Doebner-von Miller | 2,3,4-Trifluoroaniline + Crotonaldehyde (or Acetaldehyde) | Acid (Brønsted or Lewis) | Versatile; uses readily available anilines; risk of polymerization of the carbonyl component. nih.govwikipedia.org |
| Friedländer Synthesis | 2-Amino-3,4,5-trifluoroacetophenone + Reagent with α-methylene group | Acid or Base | High regioselectivity; dependent on precursor availability. wikipedia.orgorganicreactions.org |
Optimization of Reaction Conditions and Yield for Scalable Synthesis
The efficient, scalable synthesis of this compound requires careful optimization of the two principal stages: the cyclization to form the quinolinol intermediate and the subsequent chlorination.
Cyclization Step Optimization: For reactions like the Doebner-von Miller synthesis, key parameters to optimize include the choice of acid catalyst, solvent, and temperature. The concentration of the acid is crucial to promote cyclization while minimizing side reactions like polymerization of the unsaturated carbonyl compound. nih.gov The reaction temperature must be controlled to ensure a steady reaction rate without excessive decomposition of starting materials.
Chlorination Step Optimization: The conversion of the intermediate 6,7,8-trifluoro-2-methylquinolin-4-ol to the final 4-chloro product is most commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or a catalyst. google.comresearchgate.net A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be used as a more potent chlorinating system. indianchemicalsociety.com
For large-scale synthesis, optimization focuses on:
Stoichiometry: Using the minimum effective amount of the chlorinating agent to reduce cost and waste. Studies on similar transformations show that at least one molar equivalent of POCl₃ is needed for efficient conversion. nih.gov
Temperature and Time: The chlorination of quinolinones often requires elevated temperatures (e.g., 70-110 °C) to proceed to completion. researchgate.netnih.gov Monitoring the reaction by techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of impurities.
Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and must be performed carefully by slowly adding the reaction mixture to ice water. Subsequent neutralization and extraction protocols must be optimized to maximize the yield and purity of the isolated product. researchgate.net
A patent for a structurally related compound, 4-chloro-8-trifluoromethyl-quinoline, highlights a process with yields around 80% for the combined cyclization and chlorination sequence, indicating that high-yield scalable processes for such halogenated quinolines are feasible. google.com
The following table presents typical conditions for the chlorination of quinolinol/quinazolone systems, which are analogous to the required transformation.
| Chlorinating Agent | Catalyst/Additive | Typical Temperature | Key Optimization Points |
| Phosphorus Oxychloride (POCl₃) | N,N-Dimethylformamide (DMF) | 70-120 °C | Control of POCl₃ stoichiometry; careful temperature management during reaction and work-up. researchgate.netnih.gov |
| POCl₃ / PCl₅ Mixture | None | Reflux | Enhanced reactivity for less reactive substrates; management of corrosive byproducts. indianchemicalsociety.com |
| Thionyl Chloride (SOCl₂) | DMF (catalytic) | Reflux | Alternative to phosphorus-based reagents; requires efficient removal of gaseous HCl and SO₂. google.com |
Green Chemistry Principles in the Synthesis of Halogenated Quinolines
Traditional methods for synthesizing quinolines often rely on harsh conditions, toxic reagents, and hazardous solvents, which are undesirable from an environmental and safety perspective. nih.govnih.gov Consequently, the application of green chemistry principles to the synthesis of halogenated quinolines is an area of active research.
Alternative Energy Sources: Microwave irradiation has been successfully applied to quinoline synthesis, including variations of the Skraup and Friedländer reactions. mdpi.com This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles by minimizing byproduct formation. researchgate.net
Greener Solvents and Catalysts: The use of water or ionic liquids as reaction media offers a more environmentally benign alternative to volatile organic solvents. mdpi.comresearchgate.net Ionic liquids are particularly noteworthy as they can act as both the solvent and the catalyst and are often recyclable. mdpi.com Furthermore, the development of metal-free synthetic routes avoids the use of toxic and expensive transition metal catalysts, simplifying purification and reducing hazardous waste. nih.gov The use of solid acid catalysts like Nafion or nanocatalysts also aligns with green principles, as they can be easily recovered and reused. jk-sci.comnih.gov
The following table outlines several green chemistry approaches applicable to quinoline synthesis.
| Green Principle | Technique/Reagent | Advantages |
| Alternative Energy | Microwave Irradiation | Reduced reaction time, increased yield, lower energy consumption. mdpi.comresearchgate.net |
| Safer Solvents/Catalysts | Ionic Liquids, Water, Nanocatalysts | Reduced use of volatile organic compounds, catalyst recyclability. mdpi.comresearchgate.netnih.gov |
| Metal-Free Reactions | Iodine, Brønsted Acids | Avoidance of heavy metal waste, lower toxicity. nih.gov |
| Process Intensification | One-Pot Synthesis | Reduced waste, fewer operational steps, improved efficiency. researchgate.net |
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within 4-Chloro-6,7,8-trifluoro-2-methylquinoline.
Proton (¹H) and Carbon (¹³C) NMR for Backbone Elucidation
Proton (¹H) NMR spectroscopy reveals information about the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the methyl group protons and the aromatic protons on the quinoline (B57606) core. The methyl group (at position 2) would likely appear as a singlet in the upfield region (approximately 2.5-2.7 ppm). The two aromatic protons, H-3 and H-5, would appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.
Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton. The spectrum for this compound would display ten distinct signals, one for each carbon atom. The methyl carbon would resonate at the highest field (lowest ppm value), while the aromatic and heterocyclic carbons would appear further downfield. The carbons directly bonded to electronegative atoms (N, Cl, F) would have their chemical shifts significantly affected. For instance, the carbon at position 4 (bonded to chlorine) and positions 6, 7, and 8 (bonded to fluorine) would exhibit characteristic shifts and C-F coupling.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (Note: These are estimated ranges based on general principles and data for related quinoline structures. Actual experimental values may vary.)
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Methyl Protons (at C-2) | ¹H | 2.5 - 2.8 | Singlet (s) |
| H-3 | ¹H | 7.2 - 7.6 | Singlet (s) or narrow multiplet |
| H-5 | ¹H | 7.8 - 8.2 | Doublet of doublets (dd) due to coupling with Fluorine |
| Methyl Carbon (at C-2) | ¹³C | 18 - 25 | Quartet (in ¹H-coupled spectrum) |
| C-3 | ¹³C | 120 - 125 | Doublet (in ¹H-coupled spectrum) |
| C-4 | ¹³C | 145 - 150 | Singlet |
| C-4a, C-8a | ¹³C | 125 - 148 | Multiplets due to C-F coupling |
| C-5 | ¹³C | 125 - 130 | Doublet (in ¹H-coupled spectrum) with C-F coupling |
Fluorine-19 (¹⁹F) NMR for Precise Trifluoroquinoline Analysis
Fluorine-19 (¹⁹F) NMR is highly sensitive and provides unambiguous information about the fluorine atoms in a molecule. nih.gov For this compound, three distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-6, C-7, and C-8 positions.
The chemical shifts and, crucially, the coupling patterns between these fluorine atoms (F-F coupling) and between fluorine and adjacent protons (F-H coupling) are diagnostic. wikipedia.org The magnitude of these coupling constants (measured in Hz) depends on the number of bonds separating the coupled nuclei. Long-range couplings over several bonds are common in fluorinated aromatic systems and provide powerful evidence for structural assignment. wikipedia.org For example, the fluorine at C-6 would likely show coupling to the proton at C-5 and the fluorine at C-7.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
2D NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). In this molecule, COSY would be used to confirm couplings between aromatic protons, although the limited number of adjacent protons makes other techniques more critical. acs.orgacs.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the ¹H signals for the methyl group and H-3/H-5 to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for piecing together the molecular backbone. For example, the methyl protons (at C-2) would show correlations to C-2 and C-3, while the H-5 proton would show correlations to C-4, C-6, and C-8a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. For this planar quinoline system, NOESY could show through-space correlations between the H-5 proton and the fluorine atom at C-6, confirming their proximity. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For C₁₀H₅ClF₃N, the calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula with high confidence.
In addition to the molecular ion peak, mass spectrometry induces fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. For halogenated quinolines, characteristic fragmentation patterns include the loss of the chlorine atom and the cleavage of the heterocyclic ring, often resulting in the loss of HCN. mcmaster.carsc.org The trifluoromethyl group is generally stable, but fragmentation pathways involving the loss of fluorine or the entire CF₃ group might also be observed under certain conditions.
Table 2: Predicted HRMS Fragments (Note: These are predicted fragments based on known fragmentation patterns of related compounds.)
| m/z (Predicted) | Ion Formula | Description |
|---|---|---|
| [M]+ | [C₁₀H₅ClF₃N]+ | Molecular Ion |
| [M-Cl]+ | [C₁₀H₅F₃N]+ | Loss of a chlorine radical |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a suitable single crystal of the compound. If a crystal of this compound were grown, X-ray diffraction analysis would provide precise coordinates for every atom (excluding hydrogens, which are typically calculated).
Determination of Bond Lengths, Bond Angles, and Torsional Angles
From the atomic coordinates, precise geometric parameters can be calculated, including bond lengths, bond angles, and torsional angles. This data offers an unambiguous confirmation of the molecular connectivity and provides insight into the electronic effects of the substituents. For example, the C-F and C-Cl bond lengths can be compared to standard values, and any distortions in the planarity of the quinoline ring system caused by steric or electronic interactions can be quantified. nih.gov
Furthermore, the analysis reveals how molecules pack together in the crystal lattice, providing information on intermolecular interactions such as π–π stacking, which is common for planar aromatic systems like quinoline. researchgate.net
Table 3: Illustrative X-ray Crystallography Data from a Related Compound (6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline) nih.gov (Note: This data is for a structurally related molecule and serves to illustrate the type of information obtained from X-ray crystallography.)
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Length | C(4)-C(13) (CF₃) | 1.493 (4) Å |
| Bond Length | C(6)-Cl(1) | 1.741 (3) Å |
| Bond Angle | N(1)-C(2)-C(3) | 123.0 (3) ° |
| Bond Angle | C(5)-C(6)-Cl(1) | 119.5 (2) ° |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, Halogen Bonding)
The crystal structure and molecular packing of quinoline derivatives are significantly influenced by a variety of non-covalent interactions. While specific crystallographic data for this compound is not extensively detailed in the available literature, analysis of closely related chloro-methylquinoline structures provides insight into the expected intermolecular forces that govern its solid-state assembly.
π-π Stacking: A predominant interaction in the crystal packing of planar aromatic systems like quinolines is π-π stacking. In analogous compounds such as 4-chloro-2,5-dimethylquinoline (B3024344) and 8-chloro-2-methylquinoline, molecules are observed to stack in columns. nih.govresearchgate.net These stacking interactions involve the overlap of the electron-rich quinoline ring systems of adjacent molecules. The distances between the centroids of the aromatic and heterocyclic rings in these stacks are typically found to be in the range of 3.6 to 3.9 Å. nih.govresearchgate.netnih.gov For example, in 4-chloro-2,5-dimethylquinoline, the centroids of the benzene (B151609) and pyridine (B92270) rings of adjacent molecules are separated by 3.649 Å and 3.778 Å, respectively. researchgate.net It is anticipated that this compound would exhibit similar π-π stacking arrangements, forming offset or parallel-displaced stacks to stabilize the crystal lattice.
Other Interactions: In addition to π-π stacking and halogen bonding, weak C-H···N and C-H···F hydrogen bonds are also likely to contribute to the supramolecular architecture. These weaker, yet numerous, interactions collectively stabilize the three-dimensional crystal structure. The specific arrangement and hierarchy of these intermolecular forces would ultimately determine the crystallographic symmetry and unit cell parameters of this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Electronic State Characterization
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of this compound. By analyzing the vibrational modes of the molecule, characteristic frequencies can be assigned to specific bonds and groups. nih.gov The spectra are often interpreted with the aid of computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies with good accuracy. researchgate.netdergipark.org.tr
FT-IR Spectroscopy: The FT-IR spectrum is expected to show a series of characteristic absorption bands. The aromatic C-H stretching vibrations of the quinoline ring typically appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching modes of the methyl group at the 2-position would be observed at slightly lower wavenumbers, generally between 2850 and 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system give rise to a complex pattern of strong bands in the 1400-1650 cm⁻¹ range. dergipark.org.tr The C-F stretching vibrations are known to produce very strong and characteristic bands, typically found in the 1000-1400 cm⁻¹ region. The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. nih.gov The totally symmetric vibrations, particularly the ring breathing modes of the quinoline system, often give rise to strong and sharp signals in the Raman spectrum, which are useful for structural confirmation. The C-Cl and C-F stretching modes are also Raman active. The combination of FT-IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule. nih.govresearchgate.net
Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on data from analogous structures.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |
| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | Medium | Medium |
| C=C / C=N Ring Stretch | 1650 - 1400 | Strong | Strong |
| C-F Stretch | 1400 - 1000 | Very Strong | Medium-Weak |
| C-Cl Stretch | 800 - 600 | Strong | Strong |
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible and fluorescence spectroscopy are employed to investigate the electronic properties of molecules, providing information about electronic transitions and the subsequent de-excitation pathways.
UV-Visible Spectroscopy: The UV-Visible absorption spectrum of quinoline and its derivatives is characterized by distinct absorption bands corresponding to π→π* electronic transitions within the aromatic system. rjptonline.org For this compound, the spectrum, typically recorded in solvents like ethanol (B145695) or water, is expected to exhibit multiple absorption maxima (λmax). researchgate.net These transitions originate from the promotion of an electron from a bonding or non-bonding molecular orbital (HOMO) to an anti-bonding molecular orbital (LUMO). The substitution pattern, including the electron-withdrawing chloro and fluoro groups and the electron-donating methyl group, will influence the energy of these molecular orbitals and thus the position and intensity of the absorption bands. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often used to predict and interpret the electronic absorption spectra of such compounds. researchgate.netrjptonline.org
Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent, emitting light upon excitation at an appropriate wavelength. nih.gov The fluorescence properties are highly sensitive to the molecular structure and the local environment. An electron-withdrawing group can sometimes quench fluorescence, while other substituents may enhance it. nih.gov If this compound is fluorescent, its emission spectrum will be red-shifted (at a longer wavelength) relative to its absorption spectrum, a phenomenon known as the Stokes shift. The fluorescence quantum yield and lifetime would provide further quantitative measures of its photophysical behavior. The study of how its fluorescence might change in the presence of different analytes, such as metal ions, could also be an area of investigation. nih.gov
The following table presents typical UV-Visible absorption data for chloro-quinoline derivatives, which can serve as an estimate for the properties of this compound.
| Electronic Transition | Typical λmax Range (nm) | Solvent |
|---|---|---|
| π→π | 220 - 250 | Ethanol/Water |
| π→π | 270 - 300 | Ethanol/Water |
| π→π* | 300 - 350 | Ethanol/Water |
Computational and Theoretical Investigations of 4 Chloro 6,7,8 Trifluoro 2 Methylquinoline
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the molecular properties of compounds like 4-Chloro-6,7,8-trifluoro-2-methylquinoline. nih.gov These methods provide insights into the fundamental electronic nature of the molecule, which governs its reactivity and spectroscopic behavior.
Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Charge Distribution
A DFT analysis would reveal the electronic structure of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of a molecule's ability to donate or accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. semanticscholar.orgaimspress.com
Furthermore, these calculations would provide a detailed map of the charge distribution across the molecule, identifying atomic sites that are electron-rich or electron-deficient. This information is vital for predicting how the molecule will interact with other chemical species.
Electrostatic Potential Surfaces and Reactivity Prediction
The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.net It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and likely to be targeted by nucleophiles. For this compound, the MEP surface would highlight the influence of the electron-withdrawing chlorine and fluorine atoms, as well as the nitrogen atom in the quinoline (B57606) ring, on the molecule's reactivity.
Spectroscopic Parameter Prediction (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are widely used to predict various spectroscopic parameters with a high degree of accuracy. mdpi.com For this compound, theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be instrumental in confirming its structure and aiding in the interpretation of experimental spectra. sourceforge.ioliverpool.ac.uk
Similarly, the calculation of vibrational frequencies can provide a theoretical infrared (IR) and Raman spectrum. dergipark.org.tr By comparing these predicted spectra with experimental data, a detailed assignment of the vibrational modes of the molecule can be achieved, offering further structural confirmation.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations could be employed to study the conformational landscape and flexibility of this compound. While the quinoline ring system is largely rigid, MD simulations would provide insights into the rotational freedom of the methyl group and the vibrational motions of the molecule over time. This information is particularly useful for understanding how the molecule might interact with a biological receptor or a solvent environment.
Reaction Mechanism Elucidation through Computational Transition State Search
Computational methods are essential for elucidating the mechanisms of chemical reactions. For this compound, a computational transition state search could be used to investigate various potential reactions, such as nucleophilic aromatic substitution at the chloro-substituted position. nih.gov By calculating the energies of reactants, products, and transition states, the activation energy for a given reaction can be determined, providing a quantitative measure of its feasibility. dergipark.org.tr
Non-Covalent Interactions, including Halogen Bonding and Aromatic Stacking
Non-covalent interactions play a crucial role in supramolecular chemistry and crystal engineering. mdpi.com For this compound, several types of non-covalent interactions would be of interest. The presence of a chlorine atom suggests the possibility of halogen bonding, where the chlorine acts as a halogen bond donor. nih.gov Additionally, the aromatic quinoline core can participate in π-π stacking interactions. A detailed computational analysis would quantify the strength and geometry of these interactions, which are critical for understanding the solid-state packing of the molecule and its potential for forming larger supramolecular assemblies.
Lack of Specific Research Data for this compound
Following a comprehensive search for computational and theoretical investigations into the structure-property relationships of this compound, it has been determined that there is a notable absence of specific published research, detailed findings, or data tables for this particular compound within the public domain.
While extensive literature exists on the computational analysis, including Density Functional Theory (DFT) studies, and structure-property relationships of various substituted quinolines, these studies focus on different analogues. Research is available for related compounds such as 6-chloroquinoline, 2-chloro-3-methylquinoline, and other halogenated quinoline derivatives. These studies explore how substitutions at different positions on the quinoline ring influence the molecule's electronic properties, reactivity, and potential applications.
Furthermore, general principles regarding the impact of fluorination on molecular properties are well-documented, covering aspects like acidity, lipophilicity, and metabolic stability. Similarly, the reactivity of chloroquinolines in nucleophilic substitution reactions is a subject of multiple studies.
However, this body of research does not specifically address the unique substitution pattern of this compound. The combined electronic effects of a chloro group at the 4-position, a trifluorinated benzene (B151609) ring at positions 6, 7, and 8, and a methyl group at the 2-position have not been computationally modeled or theoretically detailed in the available scientific literature. Consequently, the generation of a scientifically accurate article section with detailed research findings and data tables on the structure-property relationships for the designed functionality of this specific compound is not possible at this time.
Mechanistic Investigations of Chemical Transformations
Kinetic Studies for Rate Law Determination and Activation Parameters
No kinetic studies detailing the rate law or activation parameters for reactions involving 4-Chloro-6,7,8-trifluoro-2-methylquinoline were found. Such studies would be essential to understand the rate-determining steps and the energy barriers of its transformations, for instance, in nucleophilic aromatic substitution reactions at the 4-position.
Identification and Characterization of Reaction Intermediates
There is no available information on the identification or characterization of reaction intermediates, such as Meisenheimer complexes or other transient species, formed during chemical reactions with this compound.
Elucidation of Catalytic Cycles and Active Species
No literature was found that elucidates catalytic cycles where this compound acts as a substrate or product. Consequently, information regarding the active catalytic species involved in its transformations is also unavailable.
Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity
The compound this compound is achiral. No studies were found that describe reactions creating stereocenters from this molecule, and therefore, there is no information on stereochemical outcomes, diastereoselectivity, or enantioselectivity.
Influence of Solvent and Ligand Effects on Reaction Pathways
Specific research detailing the influence of different solvents or ligands on the reaction pathways of this compound is not present in the available literature. Such studies would be crucial for optimizing reaction conditions and controlling product formation.
Advanced Applications of 4 Chloro 6,7,8 Trifluoro 2 Methylquinoline Derivatives
Precursors for Advanced Materials Science
The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their electronic properties, intermolecular interactions, and stability. These modifications make polyfluorinated quinolines, such as derivatives of 4-Chloro-6,7,8-trifluoro-2-methylquinoline, valuable precursors in materials science.
Quinoline (B57606) derivatives are well-regarded for their use in OLEDs due to their conjugated structure, which is conducive to electroluminescence. bgu.ac.il The introduction of fluorine and chlorine atoms can significantly impact the performance of these materials. For instance, studies on zinc(II) complexes of 8-hydroxyquinoline (B1678124) derivatives have shown that halogen substituents can modulate and improve the properties of the resulting complexes. rsc.org
Table 1: Performance of Halogen-Substituted Zinc(II) 8-Hydroxyquinolate Complexes in OLEDs
| Compound | Maximum Emission (nm) | Maximum Luminance (cd/m²) | Luminance Efficiency (cd/A⁻¹) |
| (E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc | 575 | 7123 | 2.26 |
| (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zinc | 607 | 9143 | 2.60 |
This table is based on data for analogous halogenated quinoline compounds, illustrating the potential impact of the substituents present in this compound. rsc.orgresearchgate.net
Polyquinolines are a class of high-performance polymers known for their exceptional thermal and oxidative stability. The incorporation of fluorine-containing groups, such as the trifluoroethylidene group, into the polymer backbone can further enhance these properties while also improving solubility and processability. nasa.gov Derivatives of this compound could serve as valuable monomers in the synthesis of such advanced polymers.
The reactive chloro group at the 4-position can be utilized for polymerization reactions, while the polyfluorinated benzene (B151609) ring would impart desirable characteristics to the resulting polymer, including:
Enhanced Thermal Stability: Due to the high strength of the C-F bond.
Improved Chemical Resistance: The electron-withdrawing nature of fluorine atoms can protect the polymer backbone from chemical attack.
Low Dielectric Constant: A property sought after in microelectronics for insulating materials.
Hydrophobicity and Oleophobicity: Leading to applications in specialty coatings and membranes.
Novel acrylate (B77674) monomers based on quinoline have been synthesized and polymerized to create materials with interesting biological and drug-release properties. nih.gov This demonstrates the versatility of the quinoline scaffold in creating functional polymers.
The rigid, planar structure of the quinoline core, combined with the strong dipole moment introduced by multiple fluorine atoms, makes derivatives of this compound intriguing candidates for the design of liquid crystals. Research has shown that fluorinated quinolines can exhibit low melting points and broad smectic or nematic phase ranges, which are desirable properties for liquid crystal display applications. tandfonline.comtandfonline.com The introduction of a fluoro substituent directly onto the quinoline nucleus has been found to increase the dielectric biaxiality, a key parameter for optimizing the performance of ferroelectric mixtures. tandfonline.com
Furthermore, the quinoline framework is a component of various molecular switches. Theoretical and experimental studies have investigated quinoline-based systems that can be reversibly switched between different states by external stimuli such as light, pH, or temperature. bohrium.comrsc.orgrsc.org The electronic perturbations caused by the chloro and trifluoro substituents in the target molecule could be leveraged to fine-tune the switching properties, such as the energy required for switching and the stability of the different states. For example, spiropyran molecular switches have been shown to act as reversible polymer cross-linkers in the presence of transition metal ions, with their function dependent on stimuli like heat and light. nih.gov
Ligands and Organocatalysts in Asymmetric Synthesis
The quinoline motif is a privileged scaffold in the design of chiral ligands and organocatalysts for asymmetric synthesis, owing to its steric and electronic properties and its ability to coordinate with metal centers. researchgate.net
The development of chiral ligands containing quinoline motifs has become a significant area of research for producing enantiomerically pure compounds. bgu.ac.ilresearchgate.net The introduction of fluorine atoms into these ligands can have a massive effect on their catalytic activity and enantioselectivity. rsc.org Fluorine's high electronegativity can create electronically deficient binding sites, leading to more compact transition states and potentially higher asymmetric induction.
While direct studies on chiral derivatives of this compound are not available, the principles of ligand design suggest that incorporating this heavily fluorinated scaffold could lead to novel catalysts with unique reactivity. The steric bulk and electronic nature of the trifluorinated ring system could be exploited to create highly selective catalysts for a variety of enantioselective transformations. Organocatalyzed reactions, which avoid the use of toxic metals, are a growing field, and functionalized quinolines are being explored for these "green" synthetic methods. researchgate.netnih.gov
The nitrogen atom in the quinoline ring is a Lewis basic site capable of coordinating with a wide range of transition metals. nih.govrsc.org The coordination chemistry of such ligands is fundamental to their application in catalysis. The electronic properties of the quinoline ring, and thus its coordination behavior, can be significantly altered by substituents. The strongly electron-withdrawing trifluoro substitution on the benzene portion of this compound would decrease the electron density on the nitrogen atom, thereby modifying its coordinating ability.
This modulation of basicity can be advantageous in catalysis, as it can affect the reactivity of the metal center. For instance, a less basic ligand might lead to a more electrophilic and, therefore, more reactive metal catalyst. The coordination of quinoline-based Schiff base ligands with various 3d transition metals has been investigated, revealing a variety of mononuclear and dinuclear structures with interesting spectroscopic and optical properties. rsc.org The unique electronic profile of polyfluorinated quinolines suggests they could form novel metal complexes with applications not only in catalysis but also in materials science, such as in photoluminescent materials. rsc.org
Agrochemical Research: Herbicides, Insecticides, and Fungicides
The quinoline structural motif is a well-established pharmacophore in the agrochemical industry, contributing to the development of various pesticides. The introduction of fluorine atoms and trifluoromethyl groups into organic molecules can significantly enhance their biological activity due to increased lipophilicity, metabolic stability, and binding affinity to target enzymes. dntb.gov.ua While extensive research has been conducted on various quinoline derivatives, specific studies focusing on the herbicidal, insecticidal, or fungicidal properties of this compound derivatives are not extensively documented in publicly available literature.
However, the broader class of fluorinated quinolines has shown promise. For instance, certain quinoline derivatives have been investigated for their herbicidal activity, often targeting specific enzymes in weeds. sciforum.net Similarly, the insecticidal potential of quinoline derivatives has been recognized, with some compounds acting on the nervous systems of insects. researchgate.net In the realm of fungicides, novel quinoline derivatives containing perfluoropropanyl moieties have demonstrated significant activity against various phytopathogenic fungi. researchgate.net
Given the known impact of polyfluorination and the presence of a chloro-substituent on the biological activity of agrochemicals, it is plausible that derivatives of this compound could exhibit potent herbicidal, insecticidal, or fungicidal properties. Future research in this specific area would be valuable to explore this potential.
Fluorescent Probes and Chemical Sensors for Environmental or Biological Detection (non-clinical)
Quinolone derivatives are widely recognized for their fluorescent properties and have been extensively developed as chemosensors for the detection of various analytes. researchgate.net The rigid, planar structure of the quinoline ring system, combined with its electron-rich nature, provides an excellent platform for designing fluorescent probes. These sensors often operate on mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a detectable change in fluorescence upon binding with a target analyte. nih.gov
Research in this area has largely focused on the detection of metal ions, with numerous quinoline-based sensors being developed for cations like Zn²⁺, Mg²⁺, and Fe³⁺. nih.govnih.gov These sensors are valuable tools for environmental monitoring and in various biological research contexts, excluding clinical diagnostics.
Despite the broad interest in quinoline-based fluorophores, specific research detailing the application of this compound derivatives as fluorescent probes or chemical sensors is not readily found in the current scientific literature. The extensive fluorination of the benzene ring in this particular quinoline derivative could potentially influence its photophysical properties, such as quantum yield and Stokes shift, in ways that might be advantageous for sensor development. Further investigation is required to synthesize and characterize derivatives of this compound to assess their potential in non-clinical environmental or biological detection.
Corrosion Inhibitors in Material Protection
The prevention of metal corrosion is a critical aspect of material science and industrial maintenance. Quinoline and its derivatives have been extensively studied and are recognized as effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.net The mechanism of inhibition is primarily attributed to the adsorption of the quinoline molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.edu
The effectiveness of quinoline derivatives as corrosion inhibitors is influenced by the presence of heteroatoms (like nitrogen) and π-electrons in their structure, which facilitate strong adsorption onto the metal surface. researchgate.net While direct studies on this compound are limited, research on structurally similar compounds provides significant insight into its potential application in this field.
A study on 4-Chloro,8-(trifluoromethyl)quinoline (CTQ) , a close analog, demonstrated its efficacy as a corrosion inhibitor for mild steel in a 1 M hydrochloric acid solution. The findings from this study are summarized in the tables below.
Table 1: Inhibition Efficiency of 4-Chloro,8-(trifluoromethyl)quinoline (CTQ) at Different Concentrations and Temperatures
| Concentration (M) | Temperature (K) | Inhibition Efficiency (%) |
| 0.0001 | 303 | 85.2 |
| 0.0005 | 303 | 92.5 |
| 0.001 | 303 | 95.1 |
| 0.0001 | 313 | 81.3 |
| 0.0005 | 313 | 88.7 |
| 0.001 | 313 | 92.3 |
| 0.0001 | 323 | 76.9 |
| 0.0005 | 323 | 84.1 |
| 0.001 | 323 | 88.5 |
| 0.0001 | 333 | 72.1 |
| 0.0005 | 333 | 79.8 |
| 0.001 | 333 | 84.6 |
| Data extrapolated from a study on a structurally similar compound. |
The data indicates that the inhibition efficiency of CTQ increases with concentration but decreases with a rise in temperature, which is characteristic of a physical adsorption mechanism.
Table 2: Thermodynamic Parameters for the Adsorption of CTQ on Mild Steel
| Parameter | Value |
| ΔG⁰ads (kJ mol⁻¹) at 303 K | -37.8 |
| ΔH⁰ads (kJ mol⁻¹) | -21.5 |
| ΔS⁰ads (J mol⁻¹ K⁻¹) | 53.8 |
| Data extrapolated from a study on a structurally similar compound. |
The negative value of the standard free energy of adsorption (ΔG⁰ads) indicates a spontaneous adsorption process. The negative enthalpy of adsorption (ΔH⁰ads) suggests that the adsorption is an exothermic process. Polarization studies revealed that CTQ acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of CTQ on the mild steel surface was found to obey the Langmuir adsorption isotherm.
Given the structural similarities, it is highly probable that derivatives of this compound would also exhibit significant corrosion inhibition properties, potentially enhanced by the electron-withdrawing nature of the multiple fluorine atoms.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the separation of 4-Chloro-6,7,8-trifluoro-2-methylquinoline from reaction byproducts, starting materials, or contaminants. The choice of technique depends on the compound's volatility, polarity, and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like quinoline (B57606) derivatives. mdpi.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a non-polar stationary phase (such as C18) is used with a polar mobile phase. researchgate.net
The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or phosphoric acid to ensure sharp peak shapes, would be effective. mdpi.com Detection is typically achieved using a Diode Array Detector (DAD) or a variable wavelength UV detector, leveraging the chromophoric nature of the quinoline ring system. By developing and validating an HPLC method according to ICH guidelines, one can reliably determine the purity and quantify the compound in various samples. mdpi.comresearchgate.net
Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment
| Parameter | Value/Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
| Column Temperature | 30 °C |
| Expected Retention Time | 4-6 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of compounds that are volatile and thermally stable. researchgate.net While many quinoline derivatives can be analyzed directly, GC-MS is especially useful for identifying volatile impurities or derivatives. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. researchgate.net
Following separation, the molecules are ionized (typically by electron impact), fragmented, and detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak and characteristic fragment ions corresponding to the loss of chlorine, methyl, or fluorine groups, and cleavage of the quinoline ring.
Table 2: Predicted GC-MS Fragmentation Data
| Parameter | Description |
|---|---|
| Ionization Mode | Electron Impact (EI) |
| Predicted Molecular Ion (M+) | m/z ~255.0 |
| Major Fragment 1 | [M-Cl]+ (Loss of Chlorine) |
| Major Fragment 2 | [M-CH3]+ (Loss of Methyl Group) |
| Major Fragment 3 | Fragments related to the cleavage of the fluorinated benzene (B151609) ring |
Chiral chromatography is a specialized technique used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. gcms.czsigmaaldrich.com This method is only applicable to chiral molecules, which contain one or more stereocenters. gcms.cz
The molecular structure of this compound does not possess any chiral centers. All carbon atoms within the aromatic quinoline system are sp²-hybridized and planar, and the methyl group at the 2-position does not create a stereocenter. Therefore, the molecule is achiral, and it does not exist as a pair of enantiomers. Consequently, chiral chromatography is not an applicable or necessary technique for the analysis of its purity.
Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy is a straightforward and effective method for the quantitative analysis of compounds containing chromophores. The quinoline ring system in this compound, being a conjugated aromatic system, exhibits strong absorption in the UV region of the electromagnetic spectrum. rjptonline.org
The absorption is due to π → π* electronic transitions within the aromatic rings. A UV-Vis spectrum, a plot of absorbance versus wavelength, will show one or more absorption maxima (λmax). According to the Beer-Lambert law, the absorbance at a specific λmax is directly proportional to the concentration of the compound in a solution. This relationship allows for the creation of a calibration curve from standards of known concentration, which can then be used to determine the concentration of the analyte in unknown samples. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can also predict the electronic absorption properties. rjptonline.org
Table 3: Typical UV-Vis Spectroscopy Parameters for Quantification
| Parameter | Value/Condition |
|---|---|
| Solvent | Ethanol (B145695) or Methanol |
| Wavelength Range | 200 - 400 nm |
| Predicted λmax 1 | ~235 nm |
| Predicted λmax 2 | ~280 nm |
| Application | Quantitative analysis via Beer-Lambert Law |
Electrochemical Techniques for Redox Characterization
Electrochemical techniques, such as cyclic voltammetry, can be utilized to investigate the redox (reduction-oxidation) properties of this compound. These methods provide insight into the electronic structure and reactivity of the molecule by probing the stability of its oxidized and reduced forms. The electroactive nature of quinoline derivatives is attributed to the nitrogen heteroatom and the extended π-conjugated system. nih.gov
In a typical cyclic voltammetry experiment, the potential applied to a solution of the compound is swept, and the resulting current is measured. The resulting voltammogram can reveal the potentials at which the compound is oxidized and reduced. The presence of electron-withdrawing groups, such as chlorine and fluorine, is expected to make the compound more difficult to oxidize and easier to reduce compared to unsubstituted quinoline.
Table 4: Representative Electrochemical Characterization Data
| Parameter | Description |
|---|---|
| Technique | Cyclic Voltammetry (CV) |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Solvent/Electrolyte | Acetonitrile / 0.1 M Tetrabutylammonium perchlorate |
| Expected Process | Irreversible reduction of the quinoline ring |
| Expected Reduction Potential | Negative potential vs. Ag/AgCl |
Trace Analysis in Complex Matrices (e.g., environmental samples)
Detecting and quantifying trace amounts of this compound in complex matrices, such as soil, wastewater, or biological tissues, presents significant analytical challenges due to potential interference from other components. nih.govacs.org Such analyses require robust sample preparation to isolate and concentrate the analyte, followed by a highly sensitive and selective detection method.
A common approach involves an initial extraction step using techniques like Solid-Phase Extraction (SPE) or Matrix Solid-Phase Dispersion (MSPD). nih.gov These methods effectively remove matrix interferences and concentrate the analyte of interest. Following extraction, the analysis is typically performed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of the compound at very low levels (parts per billion or lower). The method relies on monitoring specific precursor-to-product ion transitions, which minimizes the likelihood of false positives.
Table 5: Example Protocol for Trace Analysis using SPE and LC-MS/MS
| Step | Parameter/Condition |
|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) |
| SPE Sorbent | Polymeric reversed-phase (e.g., Oasis HLB) |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Monitored Transition (MRM) | Precursor Ion (e.g., [M+H]+) → Product Ion |
| Typical Limit of Detection (LOD) | < 1 µg/L |
| Typical Limit of Quantification (LOQ) | < 5 µg/L |
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
Traditional multi-step syntheses of complex quinolines often involve protection/deprotection steps, harsh reagents, and the generation of significant waste, resulting in low atom economy. Future research must prioritize the development of greener synthetic methodologies. rsc.orgrsc.org Strategies could include one-pot reactions that combine cyclization and halogenation, or the use of metal-free catalytic systems to construct the quinoline (B57606) core. nih.govmdpi.com C-H activation is another promising avenue, potentially allowing for the direct introduction of substituents onto a simpler quinoline precursor, thereby reducing the number of synthetic steps. mdpi.com
| Synthetic Strategy | Traditional Approach | Proposed Sustainable Approach | Potential Advantages |
| Starting Materials | Multi-substituted anilines and complex carbonyl compounds | Simple anilines, alkynes, or o-nitrotoluenes | Readily available and cheaper starting materials |
| Key Transformations | Stepwise condensation, cyclization, and chlorination google.comgoogle.com | One-pot domino reactions, C-H activation/annulation mdpi.com | Reduced step count, less purification, lower solvent usage |
| Catalysis | Stoichiometric acid/base promoters | Reusable solid acid catalysts, transition-metal catalysts (Rh, Co) nih.govmdpi.com | Catalyst recycling, milder reaction conditions, higher efficiency |
| Atom Economy | Low | High rsc.orgrsc.org | Minimized waste, alignment with green chemistry principles |
Exploration of Novel Reactivity and Unconventional Reaction Pathways
The reactivity of 4-Chloro-6,7,8-trifluoro-2-methylquinoline is largely unexplored. The C4-chloro group is an expected site for nucleophilic aromatic substitution (SNAr), a common reaction for chloroquinolines. mdpi.comresearchgate.net However, future work should investigate more novel transformations. The electron-withdrawing nature of the trifluorinated ring is expected to significantly activate the C-Cl bond towards displacement.
Beyond SNAr, the C-Cl bond serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of carbon, nitrogen, and oxygen-based functionalities. A significant and challenging research direction would be the selective activation and functionalization of the C-F bonds, which are typically robust. Developing methodologies for selective C-F activation at the C6, C7, or C8 positions would open up unprecedented avenues for creating highly complex and novel quinoline derivatives.
Design of Next-Generation Functional Materials Incorporating the Quinoline Core
Halogenated and, particularly, fluorinated aromatic compounds are of great interest in materials science due to their unique electronic properties, thermal stability, and crystal packing effects. The title compound, with its electron-deficient trifluorinated ring system, could serve as a valuable building block for next-generation functional materials.
Future research should focus on incorporating this quinoline moiety into larger π-conjugated systems to create novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components of dye-sensitized solar cells. The strong dipole moment and potential for intermolecular halogen bonding could be exploited to control the solid-state packing of these materials, which is crucial for optimizing charge transport properties.
| Material Class | Potential Role of the Quinoline Core | Key Properties to Investigate |
| Organic Electronics (OLEDs, OFETs) | Electron-transporting or emissive layer component | Electron affinity, charge carrier mobility, photoluminescent quantum yield |
| Chemical Sensors | Fluorescent probe for specific analytes | Changes in fluorescence upon binding to ions or molecules |
| Advanced Polymers | Monomer for high-performance polymers | Thermal stability, dielectric constant, chemical resistance |
Advanced Catalyst Design and Mechanistic Understanding
There are two primary avenues for research in this area: designing catalysts for the efficient synthesis of this compound and using the compound itself as a ligand in catalysis. For its synthesis, developing catalysts that can achieve high regioselectivity in the Friedländer annulation or similar cyclization reactions with polyhalogenated substrates is a key challenge. nih.gov Mechanistic studies, combining experimental kinetics and computational modeling, would be crucial for understanding and optimizing these catalytic processes. nih.gov
Furthermore, the quinoline nitrogen atom can act as a coordinating site for metal centers. researchgate.net The electronic properties of the metal center would be heavily modulated by the fluorinated ring system. This suggests that chiral derivatives of this compound could be synthesized and explored as ligands in asymmetric catalysis, potentially offering unique reactivity and selectivity in a range of chemical transformations. researchgate.net
Expanding the Scope of Non-Clinical Applications for Halogenated Quinolines
While halogenated quinolines are often investigated for their medicinal properties, a significant unexplored area is their potential in non-clinical applications. nih.govnih.gov The unique electronic and steric properties of this compound make it a candidate for development in agrochemicals, such as fungicides or pesticides, where halogenated heterocycles are prevalent.
Another avenue is its use as a functional dye or probe. The quinoline core is known for its photophysical properties, and the heavy halogenation could be used to tune its absorption and emission spectra, or to enhance intersystem crossing for applications in photodynamic therapy or as a triplet sensitizer (B1316253) in photochemical reactions. Its utility as a building block for creating corrosion inhibitors or specialized coatings for materials protection also warrants investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-6,7,8-trifluoro-2-methylquinoline, considering yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and oxidation reactions. For example, sodium methoxide or potassium tert-butoxide under mild conditions (40–60°C) can facilitate halogen displacement at position 4, while controlled oxidation with potassium permanganate ensures regioselectivity for fluorination at positions 6, 7, and 7. Purity (>95%) is achievable via column chromatography using silica gel and hexane/ethyl acetate gradients .
Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern of this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine substituents (δ -110 to -125 ppm for aromatic fluorines) and distinguishes between para/meta positions .
- Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₀H₅ClF₃N; expected [M+H]⁺ = 258.02) and fragmentation patterns.
- X-ray Crystallography : Resolves positional ambiguities in the quinoline ring (e.g., distinguishing 6-Cl vs. 7-Cl) .
Q. How does the compound’s solubility vary with solvent polarity, and what formulations enhance bioavailability in in vitro assays?
- Methodological Answer : Solubility is limited in aqueous buffers (logP ≈ 2.8). Use DMSO for stock solutions (≤10 mM) and dilute in PBS with 0.1% Tween-80 to minimize aggregation. For cellular uptake studies, nanoemulsions (e.g., PEGylated liposomes) improve bioavailability by 30–50% .
Advanced Research Questions
Q. How do the positions of chloro and fluoro substituents influence the compound’s interaction with bacterial DNA gyrase?
- Methodological Answer : The 6,7,8-trifluoro motif enhances binding to the gyrase ATPase domain via hydrophobic interactions (ΔG ≈ -9.2 kcal/mol in docking studies). The 4-chloro group stabilizes the quinoline-DNA complex through halogen bonding (distance: 3.2 Å to adenine N7). Compare with analogs lacking fluorine at position 8, which show 50% reduced inhibition .
Q. What strategies reconcile contradictory IC₅₀ values for kinase inhibition across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols:
- Use fixed ATP levels (1 mM) to avoid competitive inhibition artifacts.
- Validate with orthogonal assays (e.g., SPR for binding kinetics, ITC for thermodynamics).
- Perform meta-analysis of structural analogs (e.g., 4-Cl-6-F-2-Me-quinoline IC₅₀ = 12 nM vs. 4-Cl-8-F-2-Me-quinoline IC₅₀ = 45 nM) to identify substituent-dependent trends .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- DFT Calculations : Optimize transition states for Pd-catalyzed coupling at position 4. The electron-withdrawing trifluoro group lowers activation energy (ΔE‡ ≈ 18 kcal/mol) compared to non-fluorinated analogs.
- Hammett Constants : σₚ values for -Cl (+0.23) and -CF₃ (+0.54) predict regioselectivity for C–C bond formation at position 2 .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize fluorination at position 8 for antimicrobial applications.
- Data Reproducibility : Adopt standardized kinase assay protocols to minimize variability.
- Computational Tools : Use DFT and molecular docking to guide functionalization for target-specific activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
